molecular formula C15H21N3S B12667542 2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole CAS No. 178979-66-3

2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole

Cat. No.: B12667542
CAS No.: 178979-66-3
M. Wt: 275.4 g/mol
InChI Key: ABWZONWGBDQLIU-UHFFFAOYSA-N
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Description

2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique substituents, which include an aminomethyl group, an ethyl group, an isopropyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring through the reaction of acetophenones and benzylic amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or the phenylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the phenylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with modified functional groups.

Scientific Research Applications

2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The aminomethyl group may enhance its solubility and facilitate interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the phenylthio group, in particular, enhances its potential for redox reactions and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

178979-66-3

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

(1-ethyl-5-phenylsulfanyl-4-propan-2-ylimidazol-2-yl)methanamine

InChI

InChI=1S/C15H21N3S/c1-4-18-13(10-16)17-14(11(2)3)15(18)19-12-8-6-5-7-9-12/h5-9,11H,4,10,16H2,1-3H3

InChI Key

ABWZONWGBDQLIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC=CC=C2)C(C)C)CN

Origin of Product

United States

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